molecular formula C16H16ClF3N4O4S B2784525 Methyl 7-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate CAS No. 318247-37-9

Methyl 7-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate

Cat. No.: B2784525
CAS No.: 318247-37-9
M. Wt: 452.83
InChI Key: GZUPUCRLNRXLLD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms. The trifluoromethyl group (-CF3) is a common substituent in organic chemistry known for its high electronegativity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. The presence of nitrogen, sulfur, and fluorine atoms would likely result in a polar molecule with several potential sites for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the pyridine ring might undergo electrophilic aromatic substitution, while the amide group could be involved in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity and potential for hydrogen bonding might make it soluble in polar solvents. Its melting and boiling points would depend on the strength of intermolecular forces .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Future Directions

The future directions for research on this compound would depend on its current applications. If it’s a pharmaceutical compound, future research might focus on improving its efficacy or reducing side effects. If it’s a chemical reagent, research might focus on finding new reactions it can catalyze .

Properties

IUPAC Name

methyl 7-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5,8-dioxo-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N4O4S/c1-28-15(27)14-24-10(7-29-14)13(26)23(6-11(24)25)3-2-21-12-9(17)4-8(5-22-12)16(18,19)20/h4-5,10,14H,2-3,6-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUPUCRLNRXLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1N2C(CS1)C(=O)N(CC2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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